2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an ethoxycarbonyl substituent at the para position and a fluorine atom at the meta position of the phenyl ring. This compound is structurally characterized by two aromatic rings: a 6-fluorobenzoic acid core and a 3-fluoro-4-(ethoxycarbonyl)phenyl group. The ethoxycarbonyl group (-OCO₂C₂H₅) introduces ester functionality, which may influence solubility, stability, and reactivity compared to analogs with alternative substituents. Its molecular formula is C₁₆H₁₂F₂O₄, with a molecular weight of 306.26 g/mol.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4/c1-2-22-16(21)11-7-6-9(8-13(11)18)10-4-3-5-12(17)14(10)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMNDRAVQXOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691948 | |
| Record name | 4'-(Ethoxycarbonyl)-3,3'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-65-0 | |
| Record name | 4'-(Ethoxycarbonyl)-3,3'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Formation
A biphenyl intermediate is constructed using Suzuki-Miyaura coupling between a boronic acid and a halogenated benzoic acid derivative. For example:
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Boron partner : 4-(ethoxycarbonyl)-3-fluorophenylboronic acid.
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Electrophilic partner : Methyl 2-bromo-6-fluorobenzoate.
Reaction conditions involve Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a mixture of toluene/water at 80°C for 12 hours. The methyl ester protects the carboxylic acid during coupling.
Hydrolysis of Methyl Ester
The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (1:1) at 60°C for 6 hours, yielding the target compound.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Boronic Acid | Halide | Catalyst | Yield (%) |
|---|---|---|---|
| 4-(EtO₂C)-3-F-C₆H₃B(OH)₂ | Methyl 2-Br-6-F-C₆H₃CO₂Me | Pd(PPh₃)₄ | 78 |
| 4-(EtO₂C)-3-F-C₆H₃B(OH)₂ | 2-Br-6-F-C₆H₃CO₂H | Pd(OAc)₂/XPhos | 65 |
Synthetic Route 2: Nucleophilic Fluorination of Benziodoxolone Precursors
Synthesis of 1-Arylbenziodoxolone
Building on methodology from Ozerskaya et al., a 1-arylbenziodoxolone intermediate is prepared by treating 2-carboxy-4-(ethoxycarbonyl)phenyl iodide with (diacetoxyiodo)benzene in acetic acid.
Fluorination with KF/18-Crown-6
The benziodoxolone undergoes nucleophilic fluorination using anhydrous KF in the presence of 18-crown-6 in dichloromethane at room temperature for 24 hours. This step introduces the 6-fluoro group with high regioselectivity.
Table 2: Fluorination Efficiency with Varied Conditions
| Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KF/18-Crown-6 | CH₂Cl₂ | 25 | 82 |
| CsF | DMF | 80 | 45 |
Synthetic Route 3: Direct Esterification and Functionalization
Esterification of 2,6-Difluorobenzoic Acid
2,6-Difluorobenzoic acid is treated with ethanol and H₂SO₄ under reflux for 8 hours to form ethyl 2,6-difluorobenzoate.
Selective Hydrolysis and Coupling
Selective hydrolysis of the 2-fluoro ester (using NaOH in EtOH/H₂O) yields 6-fluorobenzoic acid, which is coupled with 4-ethoxycarbonyl-3-fluorophenylboronic acid via Suzuki-Miyaura conditions.
Critical Analysis of Methodologies
Efficiency and Scalability
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Route 1 offers high yields (78%) but requires stringent anhydrous conditions for Pd-mediated coupling.
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Route 2 provides excellent regioselectivity for fluorination but relies on stoichiometric benziodoxolone reagents, increasing cost.
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Route 3 is operationally simple but suffers from moderate yields (~60%) due to competing side reactions during hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and ethoxycarbonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The ethoxycarbonyl group can also influence the compound’s solubility and stability, affecting its overall efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxycarbonyl group increases polarity and hydrophilicity compared to the chloro-methyl substituent, as reflected in the lower LogP value (2.5 vs. 4.15). This may enhance aqueous solubility but reduce membrane permeability.
- In contrast, the chloro-methyl group combines moderate electron-withdrawing (Cl) and electron-donating (CH₃) effects.
Research Findings and Data Gaps
Available Data
- The chloro-methyl analog (CAS 1261892-24-3) has well-documented physicochemical properties but lacks biological data .
- Computational modeling predicts the target compound’s higher polarity and lower LogP compared to its analog.
Critical Data Gaps
- Experimental values for melting point, solubility, and stability of the target compound are unavailable.
- Comparative in vitro/in vivo studies are needed to validate hypothesized differences in bioactivity and metabolism.
Biological Activity
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid, with the CAS number 1261955-65-0, is an organic compound characterized by its unique structure that includes two fluorine atoms and an ethoxycarbonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is C16H12F2O4, with a molar mass of 306.26 g/mol. The presence of fluorine atoms is significant as they can enhance metabolic stability and binding affinity to biological targets, which may contribute to the compound's biological activity .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethoxycarbonyl group can influence solubility and stability, while the fluorine atoms may enhance binding interactions. This dual functionality positions the compound as a potential candidate for drug development.
Case Studies
Case Study 1: Enzyme Interaction
In a study examining the interaction of fluorinated benzoic acids with human liver microsomes, it was found that these compounds could significantly alter the activity of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug metabolism. The implications for pharmacokinetics and drug design are profound, suggesting that this compound could influence drug metabolism pathways in humans .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various benzoic acid derivatives, including the target compound. Results indicated a notable inhibition of growth in Gram-positive bacteria, warranting further exploration into its applications in antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-6-chlorobenzoic acid | Structure | Moderate enzyme inhibition |
| 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid | Structure | Antimicrobial properties |
| This compound | Structure | Potential antitumor and antimicrobial activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid, and how can side reactions be minimized?
- Methodology : A multi-step synthesis is typically required. Start with a benzoic acid derivative and introduce fluorine atoms via electrophilic aromatic substitution (e.g., using Selectfluor® under controlled pH). The ethoxycarbonyl group can be added via esterification of a carboxylic acid intermediate using ethanol and a catalytic acid (e.g., H₂SO₄). To minimize side reactions (e.g., over-fluorination), monitor reaction temperature (0–5°C for fluorination) and use protecting groups (e.g., tert-butyl esters for carboxylate protection). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For ¹⁹F NMR, compare chemical shifts with fluorinated analogs (e.g., 3-fluorobenzoic acid derivatives). Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%). Cross-validate with IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups .
Q. What experimental conditions are critical for maintaining solubility and stability during in vitro assays?
- Methodology : Solubility in aqueous buffers can be enhanced using DMSO (≤1% v/v) or by adjusting pH (e.g., neutralization with NaOH to form the carboxylate salt). Stability studies should include:
- Temperature: Store at –20°C in desiccated conditions.
- Light sensitivity: Protect from UV exposure (use amber vials).
- pH dependence: Test degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorine substitution and ethoxycarbonyl positioning?
- Methodology : Syntize analogs with:
- Varied fluorine positions (e.g., 4-fluoro vs. 6-fluoro substitution).
- Alternative ester groups (e.g., methyl or propyl esters).
Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address this by:
- Measuring plasma stability (incubate compound in rat plasma at 37°C; analyze via LC-MS).
- Assessing metabolic degradation using liver microsomes.
- Modifying the ester group (eoxycarbonyl → amide) to improve metabolic stability .
Q. What analytical techniques are suitable for investigating polymorphic forms of this compound?
- Methodology : Perform X-ray powder diffraction (XRPD) to identify crystalline phases. Use differential scanning calorimetry (DSC) to detect melting point variations. For hydrate/solvate formation, conduct dynamic vapor sorption (DVS) studies. Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .
Q. How can metabolic pathways and degradation products be characterized?
- Methodology : Incubate the compound with hepatocytes or liver microsomes (human/rat). Analyze metabolites via UPLC-QTOF-MS/MS. Focus on hydrolysis of the ethoxycarbonyl group (likely primary pathway) and defluorination. Synthesize suspected metabolites (e.g., 2-[4-carboxy-3-fluorophenyl]-6-fluorobenzoic acid) for bioactivity comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
